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molecular formula C10H22N2O2 B8482047 t-Butyl-2-pentylhydrazincarboxylate

t-Butyl-2-pentylhydrazincarboxylate

Cat. No. B8482047
M. Wt: 202.29 g/mol
InChI Key: NKAVWNFIIZIDAP-UHFFFAOYSA-N
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Patent
US09181196B2

Procedure details

6.65 g of NaBH3CN are solubilized in acetic acid (10.5 g; 175 mmoles). The solution is cooled at 0° C. and a solution in anhydrous THF (35 mL; 0.15 M) of t-butyl-2-pentylidenhydrazincarboxylate (7.00 g; 35 mmoles) prepared in example 11a is dropwise added. The reaction mixture is then let to warm to room temperature under stirring for 24 hours. The organic phase is washed with a 10% NaHCO3 solution and then extracted with chloroform. The organic phase is recovered and the solvent removed under vacuum. The obtained residue is purified by chromatography on silica gel using as eluent a chloroform/methanol 90:1 volume/volume mixture. 6.3 g of t-butyl-2-pentylhydrazincarboxylate are obtained (white solid; yield 90%).
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Name
t-butyl-2-pentylidenhydrazincarboxylate
Quantity
7 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH3-]C#N.[Na+].C(O)(=O)C.[C:9]([O:13][C:14]([NH:16][N:17]=[CH:18][CH2:19][CH2:20][CH2:21][CH3:22])=[O:15])([CH3:12])([CH3:11])[CH3:10]>C1COCC1>[C:9]([O:13][C:14]([NH:16][NH:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[O:15])([CH3:12])([CH3:11])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
6.65 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
t-butyl-2-pentylidenhydrazincarboxylate
Quantity
7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NN=CCCCC
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is dropwise added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WASH
Type
WASH
Details
The organic phase is washed with a 10% NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The organic phase is recovered
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
CUSTOM
Type
CUSTOM
Details
The obtained residue is purified by chromatography on silica gel using as eluent a chloroform/methanol 90:1 volume/volume mixture

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NNCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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